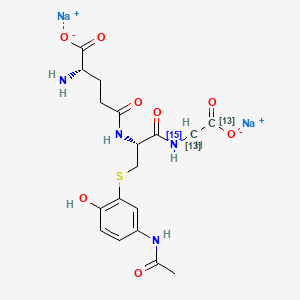
Acetaminophen Glutathione-13C2,15N Disodium Salt
説明
Acetaminophen Glutathione-13C2,15N Disodium Salt is a stable isotope-labeled compound used primarily in biochemical and proteomics research. This compound is a metabolite of acetaminophen, which is widely known for its use as an analgesic and antipyretic agent. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies of metabolic pathways and mechanisms of action.
特性
分子式 |
C18H22N4Na2O8S |
|---|---|
分子量 |
503.4 g/mol |
IUPAC名 |
disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(oxidocarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate |
InChI |
InChI=1S/C18H24N4O8S.2Na/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30;;/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30);;/q;2*+1/p-2/t11-,12-;;/m0../s1/i7+1,16+1,20+1;; |
InChIキー |
PFUAJERIABFVCS-VZZISOKLSA-L |
異性体SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[15NH][13CH2][13C](=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N.[Na+].[Na+] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen Glutathione-13C2,15N Disodium Salt involves the conjugation of acetaminophen with glutathione, which is labeled with carbon-13 and nitrogen-15 isotopes. The reaction typically occurs under mild conditions to preserve the integrity of the isotopic labels. The process involves the following steps:
Preparation of Labeled Glutathione: Glutathione is synthesized with carbon-13 and nitrogen-15 isotopes.
Conjugation Reaction: Acetaminophen is reacted with the labeled glutathione in the presence of a suitable catalyst and under controlled pH conditions.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled glutathione and acetaminophen.
Conjugation: The conjugation reaction is scaled up using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Acetaminophen Glutathione-13C2,15N Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent forms.
Substitution: The compound can undergo substitution reactions, particularly at the glutathione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include oxidized and reduced forms of the compound, as well as substituted derivatives depending on the reagents used.
科学的研究の応用
Acetaminophen Glutathione-13C2,15N Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used in studies of metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the detoxification processes involving glutathione.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism.
Industry: Employed in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Acetaminophen Glutathione-13C2,15N Disodium Salt involves its role as a detoxification agent. The compound interacts with reactive metabolites of acetaminophen, neutralizing their toxic effects. The molecular targets include various enzymes involved in the glutathione pathway, and the compound helps in preventing cellular damage by reactive oxygen species.
類似化合物との比較
Similar Compounds
Acetaminophen Glutathione Disodium Salt: Similar in structure but without isotopic labeling.
Acetaminophen Cysteine Conjugate: Another metabolite of acetaminophen with a different conjugation partner.
Acetaminophen Sulfate: A sulfate conjugate of acetaminophen.
Uniqueness
Acetaminophen Glutathione-13C2,15N Disodium Salt is unique due to its isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling provides insights into the metabolic fate and mechanisms of action that are not possible with non-labeled compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


